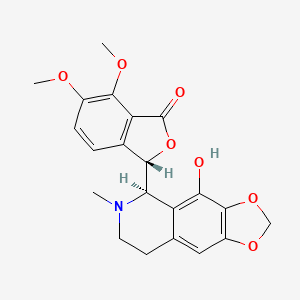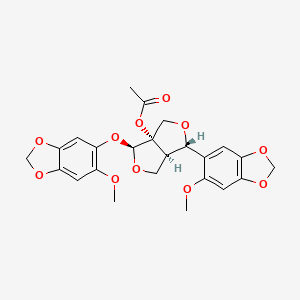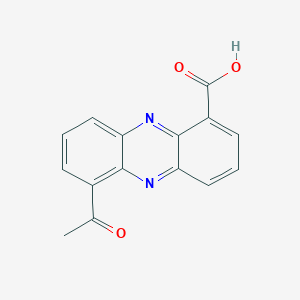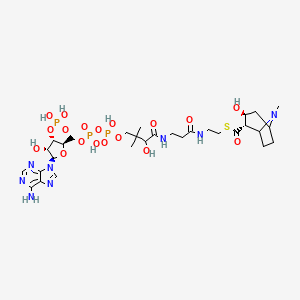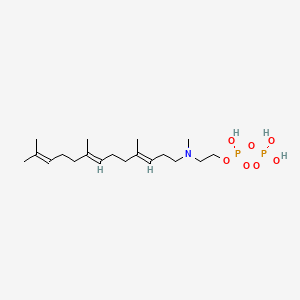
C.I. Acid red 183
Übersicht
Beschreibung
C.I. Acid red 183 is a red-yellow light dye . It is soluble in water and turns red . The dye is the 1:1 chromium complex hydroxide, disodium salt of the displayed structure .
Synthesis Analysis
The production of C.I. Acid red 183 involves the use of 6-amino-4-chlorophenol-2-sulfonic acid, 1-(3’-sulfo-phenyl)-3-methylpyrazolone, and chromium sulfate. The process involves diazotisation, azo coupling, and complex formation .Molecular Structure Analysis
The molecular formula of C.I. Acid red 183 is C16H11ClN4Na2O8S2 . The molecular weight is 532.84 .Physical And Chemical Properties Analysis
C.I. Acid red 183 is a powder . Its maximum absorption wavelength (λmax) is 494 nm . The dye content is approximately 30% .Wissenschaftliche Forschungsanwendungen
Diagnostic Assay Manufacturing
Acid Red 183 is used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are used to identify the presence of a particular substance, such as a drug or a specific disease marker, in a sample.
Hematology
In the field of hematology, which is the study of blood, Acid Red 183 is utilized . It could be used in staining procedures to highlight certain components of the blood for microscopic examination.
Histology
Histology, the study of the microscopic structure of tissues, also makes use of Acid Red 183 . It can be used in various staining techniques to visualize or differentiate specific parts of a tissue.
Wastewater Treatment
Acid Red 183 has been studied for its removal from wastewater . A study demonstrated the decolorization efficiency of Reactive Red 183 using the solar catalytic ozonation process . The synergic process (O3/UV/Al2O3) was found to be the most efficient at all studied pH values .
Solar Photo-Catalytic Ozonation
The compound has been used in research related to solar photo-catalytic ozonation . This process uses sunlight to activate a catalyst, which then helps in the breakdown of pollutants.
Dye Manufacturing
As a dye, Acid Red 183 is used in various applications, including textile and paper industries . Its vibrant color and stability make it suitable for these purposes.
Safety and Hazards
When handling C.I. Acid red 183, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Zukünftige Richtungen
Research is being conducted on the removal of dyes like C.I. Acid red 183 from wastewater. For instance, a study has explored the decolorization efficiency of Reactive Red 183 using the solar catalytic ozonation process . Another study has investigated the biodegradation of azo dyes including Acid Red 183 .
Eigenschaften
IUPAC Name |
disodium;5-chloro-2-hydroxy-3-[[5-methyl-3-oxo-2-(3-sulfonatophenyl)-1H-pyrazol-4-yl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O8S2.2Na/c1-8-14(19-18-12-5-9(17)6-13(15(12)22)31(27,28)29)16(23)21(20-8)10-3-2-4-11(7-10)30(24,25)26;;/h2-7,20,22H,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHFJEIJJFNXML-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6408-31-7 | |
| Record name | Chromate(2-), [5-chloro-3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)benzenesulfonato(4-)]hydroxy-, sodium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium [5-chloro-3-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl]azo]-2-hydroxybenzene-1-sulphonato(4-)]hydroxychromate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes C.I. Acid Red 183 relevant in wastewater treatment research?
A1: C.I. Acid Red 183 is a metal-complex dye commonly found in textile wastewaters. [] Its presence raises environmental concerns due to its potential toxicity and persistence in water bodies. Understanding its removal efficiency using different methods like ion exchange is crucial for developing effective wastewater treatment strategies.
Q2: How effective was Lewatit VPOC 1065 in removing C.I. Acid Red 183 from aqueous solutions in the study?
A2: The study demonstrated that Lewatit VPOC 1065, an ion exchanger, exhibited a high sorption capacity for C.I. Acid Red 183. [] Specifically, it achieved a maximum sorption capacity (qe) of 816.1 mg/g, indicating its potential as an effective material for removing this dye from textile wastewaters.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




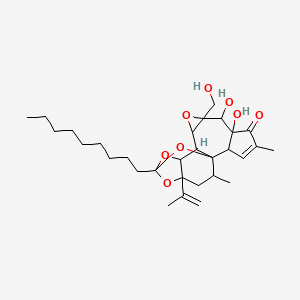

![5-Nitro-2-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1219704.png)

![(1S,2R,3S,6R,9S,10R,14R,17S,18R,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1219710.png)


